molecular formula C8H9BrN2O B1286946 2-(3-bromophenyl)-N'-hydroxyethanimidamide CAS No. 1016493-39-2

2-(3-bromophenyl)-N'-hydroxyethanimidamide

Cat. No.: B1286946
CAS No.: 1016493-39-2
M. Wt: 229.07 g/mol
InChI Key: XCQACIIZCQFPRV-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of amidines It features a bromophenyl group attached to an ethanimidamide moiety, with a hydroxy group on the nitrogen atom

Scientific Research Applications

2-(3-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:

    Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable catalyst.

    Formation of Ethanimidamide: The brominated aniline is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.

    Hydrolysis: The ethyl carbamate is hydrolyzed under acidic or basic conditions to yield the ethanimidamide.

    Hydroxylation: Finally, the ethanimidamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base to obtain 2-(3-bromophenyl)-N’-hydroxyethanimidamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N’-hydroxyethanimidamide
  • 2-(3-chlorophenyl)-N’-hydroxyethanimidamide
  • 2-(3-bromophenyl)-N’-hydroxypropanimidamide

Uniqueness

2-(3-bromophenyl)-N’-hydroxyethanimidamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the hydroxy group on the ethanimidamide moiety also adds to its distinct chemical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-N'-hydroxyethanimidamide involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride to form 3-bromo-N-hydroxybenzylideneimine, which is then reacted with ethylamine to form 2-(3-bromophenyl)-N'-hydroxyethanimidamide.", "Starting Materials": ["3-bromobenzaldehyde", "hydroxylamine hydrochloride", "ethylamine"], "Reaction": ["Step 1: React 3-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol to form 3-bromo-N-hydroxybenzylideneimine.", "Step 2: Add ethylamine to the reaction mixture and reflux for several hours to form 2-(3-bromophenyl)-N'-hydroxyethanimidamide.", "Step 3: Isolate the product by filtration and recrystallization."] }

CAS No.

1016493-39-2

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(3-bromophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

XCQACIIZCQFPRV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C/C(=N\O)/N

SMILES

C1=CC(=CC(=C1)Br)CC(=NO)N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=NO)N

Origin of Product

United States

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